4-(4-chloroanilino)-2H-chromen-2-one
Overview
Description
4-(4-chloroanilino)-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
4-(4-chloroanilino)-2H-chromen-2-one is a compound that has been explored in the synthesis of various pharmacologically active molecules, including Warfarin and its analogues. The synthesis process often involves Michael addition reactions, where 4-hydroxycoumarin is reacted with α,β-unsaturated ketones. Novel catalytic systems, such as polystyrene-supported TBD catalysts, have been developed and characterized, showing high conversion yields and the ability to be reused multiple times without significant loss of activity (Alonzi et al., 2014).
Biological Activity
The broader family of 2H/4H-chromenes, to which this compound belongs, exhibits a wide range of biological activities. These compounds are recognized for their anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic properties. Various synthetic strategies and structure-activity relationships (SAR) have been explored to enhance these biological activities, making these compounds attractive for drug development and other scientific research applications (Raj & Lee, 2020).
Green Chemistry and Environmental Sustainability
Research into the synthesis of 4H-chromene derivatives, including those related to this compound, has focused on developing environmentally friendly methods. Techniques such as one-pot, three-component reactions in aqueous media, using novel organocatalysts or recyclable heterogeneous catalysts, highlight a commitment to green chemistry principles. These methods offer advantages like short reaction times, high yields, low cost, and straightforward work-up, emphasizing sustainability and efficiency in chemical synthesis (Dekamin et al., 2013).
Advanced Material Development
The exploration of 4H-chromene compounds extends into the development of advanced materials, such as nanocomposites and catalysts. These materials have been applied in various synthetic processes, demonstrating significant efficiency, recyclability, and performance in the synthesis of medicinally relevant compounds. Such research underscores the potential of 4H-chromene derivatives in catalysis and material science, offering novel solutions for synthesis and environmental sustainability (Akocak et al., 2017).
Mechanism of Action
Target of Action
Related compounds such as 4-chloroaniline have been found to interact with enzymes like beta-lactamase .
Mode of Action
It’s known that similar compounds, such as 4-chloroaniline, can be oxidized to form several oligomers . This suggests that 4-(4-chloroanilino)-2H-chromen-2-one might interact with its targets through oxidation processes.
Biochemical Pathways
Related compounds like 4-chloroaniline have been shown to be involved in the formation of oligomers during biodegradation .
Result of Action
Related compounds like 4-chloroaniline have been shown to exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
It’s known that environmental conditions can significantly impact the activity and stability of similar compounds .
Properties
IUPAC Name |
4-(4-chloroanilino)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKKFDIRDFFXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377022 | |
Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24526-89-4 | |
Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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